molecular formula C6H13NO3 B10789843 (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid CAS No. 21704-86-9

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid

Cat. No.: B10789843
CAS No.: 21704-86-9
M. Wt: 147.17 g/mol
InChI Key: OSCCDBFHNMXNME-LMVFSUKVSA-N
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Description

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid is a chiral amino acid derivative It is structurally related to other amino acids and plays a significant role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis, which employs chiral catalysts or auxiliaries to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired amino acid through metabolic pathways. The fermentation broth is then processed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a keto acid, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research focuses on its potential therapeutic effects and its use in drug development.

    Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes, participating in various biochemical reactions. The molecular targets and pathways involved include amino acid transporters and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

21704-86-9

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5-/m0/s1

InChI Key

OSCCDBFHNMXNME-LMVFSUKVSA-N

Isomeric SMILES

C[C@@H]([C@@H](C)O)[C@@H](C(=O)O)N

Canonical SMILES

CC(C(C)O)C(C(=O)O)N

Origin of Product

United States

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